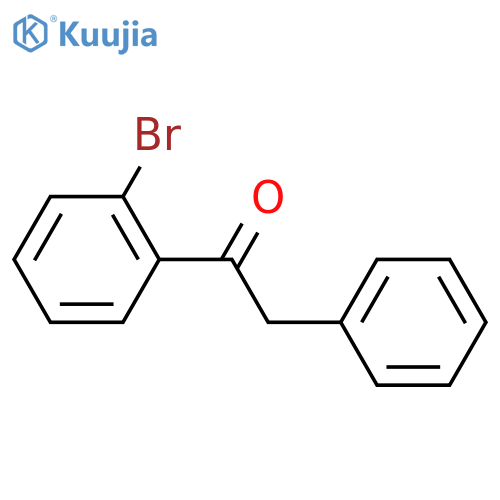

Cas no 36081-66-0 (1-(2-Bromophenyl)-2-phenylethan-1-one)

1-(2-Bromophenyl)-2-phenylethan-1-one 化学的及び物理的性質

名前と識別子

-

- Ethanone,1-(2-bromophenyl)-2-phenyl-

- 1-(2-bromophenyl)-2-phenylEthanone

- 2\'-Bromo-2-phenylacetophenone

- 2'-Bromo-2-phenylacetophenone

- 2-Brom-desoxybenzoin

- 2-bromo-deoxybenzoin

- benzyl o-bromophenylketone

- o-Bromophenyl benzyl ketone

- AB90286

- Bromdesoxybenzoin

- DTXSID00506991

- CS-0451633

- AKOS010310603

- 36081-66-0

- BOFZOFCSIFMCEB-UHFFFAOYSA-N

- SCHEMBL3132603

- FT-0720868

- MFCD01861486

- 1-(2-Bromo-phenyl)-2-phenyl-ethanone

- 1-(2-BROMOPHENYL)-2-PHENYLETHAN-1-ONE

- 1-(2-Bromophenyl)-2-phenylethan-1-one

-

- MDL: MFCD01861486

- インチ: InChI=1S/C14H11BrO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10H2

- InChIKey: BOFZOFCSIFMCEB-UHFFFAOYSA-N

- SMILES: C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2Br

計算された属性

- 精确分子量: 273.99900

- 同位素质量: 273.99933g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 1

- 重原子数量: 16

- 回転可能化学結合数: 3

- 複雑さ: 233

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1Ų

- XLogP3: 3.9

じっけんとくせい

- ゆうかいてん: 53 °C

- PSA: 17.07000

- LogP: 3.87450

1-(2-Bromophenyl)-2-phenylethan-1-one Security Information

1-(2-Bromophenyl)-2-phenylethan-1-one 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

1-(2-Bromophenyl)-2-phenylethan-1-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB363786-1 g |

2'-Bromo-2-phenylacetophenone; 97% |

36081-66-0 | 1g |

€332.90 | 2022-03-02 | ||

| Fluorochem | 203739-1g |

2'-Bromo-2-phenylacetophenone |

36081-66-0 | 97% | 1g |

£249.00 | 2022-03-01 | |

| Advanced ChemBlocks | P38549-5G |

1-(2-Bromophenyl)-2-phenylethanone |

36081-66-0 | 95% | 5G |

$935 | 2023-09-16 | |

| abcr | AB363786-2g |

2'-Bromo-2-phenylacetophenone, 97%; . |

36081-66-0 | 97% | 2g |

€748.70 | 2024-04-17 | |

| abcr | AB363786-1g |

2'-Bromo-2-phenylacetophenone, 97%; . |

36081-66-0 | 97% | 1g |

€469.80 | 2024-04-17 | |

| A2B Chem LLC | AF57621-2g |

1-(2-Bromophenyl)-2-phenylethanone |

36081-66-0 | 97% | 2g |

$516.00 | 2024-04-20 | |

| Fluorochem | 203739-5g |

2'-Bromo-2-phenylacetophenone |

36081-66-0 | 97% | 5g |

£730.00 | 2022-03-01 | |

| TRC | B626545-100mg |

1-(2-Bromophenyl)-2-phenylethan-1-one |

36081-66-0 | 100mg |

$ 135.00 | 2022-06-07 | ||

| Fluorochem | 203739-2g |

2'-Bromo-2-phenylacetophenone |

36081-66-0 | 97% | 2g |

£424.00 | 2022-03-01 | |

| Advanced ChemBlocks | P38549-1G |

1-(2-Bromophenyl)-2-phenylethanone |

36081-66-0 | 95% | 1G |

$310 | 2023-09-16 |

1-(2-Bromophenyl)-2-phenylethan-1-one 関連文献

-

Huaqing Duan,Zhong Chen,Li Han,Yulin Feng,Yongming Zhu,Shilin Yang Org. Biomol. Chem. 2015 13 6782

1-(2-Bromophenyl)-2-phenylethan-1-oneに関する追加情報

Introduction to 1-(2-Bromophenyl)-2-phenylethan-1-one (CAS No. 36081-66-0)

1-(2-Bromophenyl)-2-phenylethan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 36081-66-0, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, featuring a brominated phenyl ring and an acetylphenyl group, serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. Its unique structural framework makes it a valuable building block for developing novel therapeutic agents targeting diverse biological pathways.

The molecular structure of 1-(2-Bromophenyl)-2-phenylethan-1-one consists of an ethylidene backbone connected to two aromatic rings: a 2-bromophenyl group and a phenyl group. The presence of the bromine atom at the ortho position of the phenyl ring enhances its reactivity, making it amenable to various functionalization strategies such as cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations. These attributes have positioned this compound as a key intermediate in the synthesis of complex molecules, including those under investigation for potential therapeutic applications.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors that modulate enzyme activity and receptor interactions. 1-(2-Bromophenyl)-2-phenylethan-1-one has been explored as a precursor in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer metabolism and signaling. The bromine substituent facilitates palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse pharmacophores while maintaining structural integrity. Such modifications have led to the discovery of novel compounds with enhanced binding affinity and selectivity towards target enzymes.

Moreover, the compound has found utility in the development of ligands for G protein-coupled receptors (GPCRs), which are integral to numerous physiological processes and are implicated in a wide range of diseases. By leveraging its reactive sites, researchers have synthesized derivatives that exhibit potent activity at specific GPCRs, making them promising candidates for drug development. The ability to fine-tune the electronic and steric properties of 1-(2-Bromophenyl)-2-phenylethan-1-one derivatives allows for the optimization of pharmacokinetic profiles, including solubility, bioavailability, and metabolic stability.

The pharmaceutical industry has also shown interest in this compound due to its potential applications in central nervous system (CNS) drug discovery. Researchers have utilized 1-(2-Bromophenyl)-2-phenylethan-1-one as a scaffold for developing neuroactive compounds that interact with neurotransmitter systems involved in mood regulation, cognition, and pain perception. Structural modifications have led to analogs with improved pharmacological properties, such as reduced side effects and enhanced efficacy. These efforts underscore the compound's versatility as a tool for exploring new therapeutic avenues.

From a synthetic chemistry perspective, 1-(2-Bromophenyl)-2-phenylethan-1-one exemplifies the importance of heterocyclic intermediates in modern drug discovery. Its straightforward synthesis from readily available precursors makes it an attractive choice for industrial-scale production. Additionally, its stability under various reaction conditions ensures compatibility with multiple synthetic protocols, further enhancing its utility as an intermediate. The development of efficient synthetic routes has enabled researchers to access large libraries of derivatives for high-throughput screening (HTS), accelerating the identification of lead compounds.

Recent advancements in computational chemistry have also contributed to the optimization of 1-(2-Bromophenyl)-2-phenylethan-1-one derivatives. Molecular modeling studies have helped predict binding modes and interactions between these compounds and biological targets, guiding rational design efforts. By integrating experimental data with computational predictions, researchers can more effectively tailor molecular structures to achieve desired pharmacological outcomes. This interdisciplinary approach underscores the growing synergy between experimental organic chemistry and computational science in drug development.

The environmental impact of pharmaceutical synthesis has prompted investigations into greener alternatives for producing 1-(2-Bromophenyl)-2-phenylethan-1-one derivatives. Catalytic methods that minimize waste generation and energy consumption are being explored to align with sustainable chemistry principles. Such innovations not only reduce costs but also contribute to environmental conservation by mitigating hazardous byproducts. The adoption of green chemistry practices ensures that future developments in this field remain aligned with global sustainability goals.

In conclusion,1-(2-Bromophenyl)-2-phenylethan-1-one (CAS No. 36081-66-0) represents a cornerstone in modern pharmaceutical research due to its structural versatility and reactivity. Its role as an intermediate in synthesizing biologically active molecules underscores its importance across multiple therapeutic areas. As research continues to uncover new applications for this compound, its significance is likely to grow further, driving innovation in drug discovery and synthetic methodologies.

36081-66-0 (1-(2-Bromophenyl)-2-phenylethan-1-one) Related Products

- 899981-93-2(5-amino-N-(2-bromo-4-methylphenyl)-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)

- 2229134-79-4(1-(5-chloro-3-fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one)

- 2106759-68-4(Ethyl 2-amino-4-bromo-3-fluorobenzoate)

- 2305255-40-5(4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride)

- 1178024-01-5(3-amino-1-methyl-1H-pyrazole-4-sulfonamide)

- 955305-63-2(N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-4-amine)

- 497060-63-6(2-(4-Chloro-2-methylphenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone)

- 4674-50-4(Nootkatone)

- 2248387-87-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoate)

- 1806168-76-2(Methyl 2-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate)